Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride
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Overview
Description
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow . It is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with dimethylaminoethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as isopropanol . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The use of palladium-carbon catalysts is common in industrial settings to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It acts as a muscarinic antagonist and spasmolytic, providing symptomatic relief in conditions associated with muscle control in the bladder . The compound exerts its effects by blocking muscarinic receptors, leading to relaxation of smooth muscles and increased blood flow .
Comparison with Similar Compounds
Similar Compounds
- 2-piperidinoethyl 3-methylflavone-8-carboxylate
- Diethylaminoethyl 3-methylflavone-8-carboxylate
- Morpholinoethyl 3-methylflavone-8-carboxylate
Uniqueness
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific pharmacodynamic actions, particularly its ability to increase coronary blood flow. This makes it a valuable compound in the treatment of cardiovascular conditions .
Properties
CAS No. |
3468-03-9 |
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Molecular Formula |
C21H22ClNO4 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
dimethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H21NO4.ClH/c1-14-18(23)16-10-7-11-17(21(24)25-13-12-22(2)3)20(16)26-19(14)15-8-5-4-6-9-15;/h4-11H,12-13H2,1-3H3;1H |
InChI Key |
QFJMLRAUJHSEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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